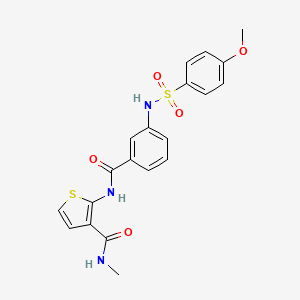

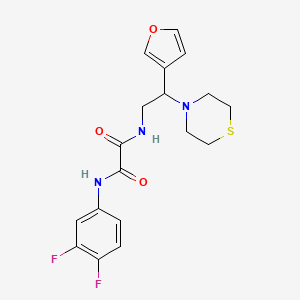

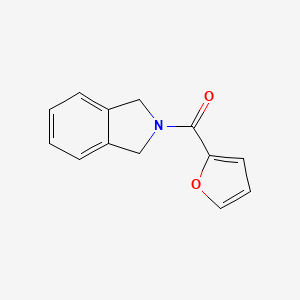

2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide-based compounds has been a focus in the search for novel pharmacological agents. Paper details the synthesis of a series of N,N'-di(2-substituted-phenyl)-4-methoxyisophthalamides and benzene-1,3-disulfonamides, which have shown significant antiplatelet aggregation activities. The synthesis procedure involves the introduction of steric hindrance substituents, which has been found to be favorable for increasing the activity of these compounds. The paper also reports the synthesis of 15 new compounds, with their structures confirmed by MS and 1H NMR.

Molecular Structure Analysis

The molecular structure of sulfonamide-based compounds has been extensively studied using various techniques. In paper , the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and DFT calculations. The compound was found to crystallize in a triclinic system, and the geometrical parameters obtained from XRD studies were in good agreement with the calculated values from DFT. This indicates the importance of theoretical calculations in complementing experimental data for structural analysis.

Chemical Reactions Analysis

The reactivity of sulfonamide-based compounds has been explored in the context of their potential pharmacological applications. Paper investigates the reactivity of benzenesulphonamide-based carboxamide derivatives through DFT studies. The analysis of molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans provided insights into the chemical reactivity of the molecules. The study found that the lower HOMO-LUMO energy gap in one of the derivatives indicated higher chemical and biological activity, suggesting that these compounds could be promising candidates for anti-trypanosomal drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide-based compounds are crucial for their pharmacological efficacy. Paper describes the Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting the importance of the sulfonamide group in the activity of these compounds. The selected compounds showed potent activity without affecting conduction, which is a desirable property for antiarrhythmic drugs. The study also emphasizes the good oral bioavailability and favorable hemodynamic profile of these compounds.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The development and synthesis of sulfonamide compounds, including variations like 2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide, have been explored extensively. For instance, the study of indazole arylsulfonamides as human CC-chemokine receptor 4 (CCR4) antagonists highlights the synthesis and structure-activity relationships of these compounds. Methoxy groups were found to enhance potency, underscoring the critical role of specific substituents in pharmacological activity (Procopiou et al., 2013).

Pharmacological Applications

Sulfonamide derivatives have been examined for their potential in treating various conditions. For example, sulfonated polyimide membranes, incorporating similar sulfonamide functionalities, were developed for direct methanol fuel cell applications, showcasing the chemical versatility and utility of these compounds beyond pharmacological contexts (Zhai et al., 2007). Additionally, carbonic anhydrase inhibitors incorporating sulfonamide groups have been studied for their intraocular pressure-lowering properties, indicating their potential in treating glaucoma (Scozzafava et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[3-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S2/c1-21-19(25)17-10-11-29-20(17)22-18(24)13-4-3-5-14(12-13)23-30(26,27)16-8-6-15(28-2)7-9-16/h3-12,23H,1-2H3,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFNKLICNZGBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(4-methoxyphenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)

![3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B3018077.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)